4-(2-chlorophenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(2-Chlorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound that belongs to the class of dihydropyrimidinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of catalysts such as Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of halogenated compounds .
Properties
Molecular Formula |
C21H23ClN2O3 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-18(21(26)24-9-11-27-12-10-24)19(14-5-2-3-6-15(14)22)20-16(23-13)7-4-8-17(20)25/h2-3,5-6,19,23H,4,7-12H2,1H3 |
InChI Key |
FLBYURHJLWFNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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